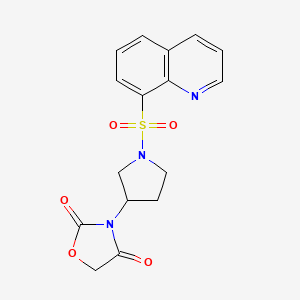

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

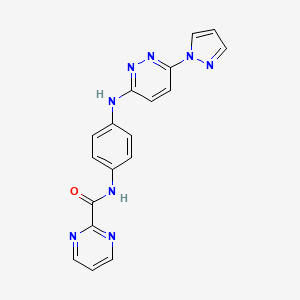

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including oxidation and rearrangement reactions. For instance, the oxidation of pyrroloquinoline diones with m-chloroperbenzoic acid leads to the formation of 1,3-oxazinoquinolines, showcasing a method that could potentially be adapted for the synthesis of the target compound (Medvedeva et al., 2022). Additionally, the use of piperidine–iodine as a dual system catalyst for synthesizing related heterocyclic compounds indicates the versatility of catalysis in facilitating complex reactions (Alizadeh et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds reveals insights into potential structural features of the target molecule. Crystal structure analyses provide detailed information on molecular conformations and the effects of different substituents on the overall molecular architecture, which is crucial for understanding the structural basis of the compound's reactivity and properties (Souza et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar scaffolds, such as cycloaddition and annulation reactions, are pivotal for constructing complex molecular architectures. These reactions not only expand the structural diversity of these compounds but also highlight their reactive versatility. The ability to undergo various chemical transformations is a testament to the compound's potential as a versatile intermediate in synthetic chemistry (Yang et al., 2015).

Physical Properties Analysis

The physical properties of compounds within this class, such as solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. Detailed crystallographic analysis can reveal the impact of specific functional groups on these physical properties, providing insights into how modifications to the compound could alter its behavior in various solvents or conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to participate in specific types of chemical reactions, are fundamental aspects that define the utility of the compound in broader chemical contexts. Studies on similar compounds have elucidated mechanisms and conditions favorable for reactions such as N-demethylation and dehydrogenation, which could be relevant for further functionalization of the target compound (Sharma et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Compound Applications

Innovative Synthesis Approaches : Research has developed methods for synthesizing a wide range of heterocyclic compounds, including derivatives of pyrrolidine-2,4-dione, which exhibit potential for various biological activities. Some synthesized derivatives have shown anticonvulsant activity, indicating their relevance in medical chemistry research for therapeutic applications (Sorokina et al., 2007).

Anticonvulsant Properties : The development of compounds containing the –CO–N(R)–CO– function has been significant due to their anticonvulsant properties. The research underscores the importance of quinoline ring systems and their derivatives, including oxazolidinones, highlighting their broad pharmacological properties and chemical applications (Andrighetto et al., 2013).

Anticoagulant Activity : Compounds synthesized from pyrrolo[3,2,1-ij]quinoline-1,2-diones have been evaluated for inhibitory activity against blood coagulation factors Xa and XIa, suggesting their potential application in developing new anticoagulant therapies (Novichikhina et al., 2020).

Catalytic Applications and Synthesis of Functionalized Compounds : A novel approach utilizing piperidine–iodine as a dual system catalyst has been reported for synthesizing coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives. This method highlights the role of innovative catalyst systems in facilitating the synthesis of functionally diverse heterocyclic compounds, which could have implications in various fields including pharmaceuticals and materials science (Alizadeh et al., 2014).

Biological and Pharmacological Activities

Antimicrobial and Antifungal Activities : The synthesis and biological evaluation of novel derivatives, including those incorporating quinolin-8-ol and its metal complexes, have shown promising antimicrobial activity. These findings contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel et al., 2011).

Antiplasmodial and Antifungal Evaluation : Functionalized aminoquinolines derived from (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines have been assessed for their antiplasmodial and antifungal activities. This research underscores the therapeutic potential of quinoline derivatives in treating malaria and fungal infections, contributing to the development of new pharmacological agents (Vandekerckhove et al., 2015).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, the compound would interact with its targets, leading to changes in the target’s function. The pyrrolidine ring and its stereochemistry could influence the binding mode to enantioselective proteins .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine scaffold have been found to impact a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. Heterocyclic scaffolds like pyrrolidine are often used in drug design to modify these properties and improve the drug candidate’s ADME/Tox results .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Additionally, the compound’s stereochemistry could lead to different biological profiles due to the different binding modes to enantioselective proteins .

Eigenschaften

IUPAC Name |

3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCGBWMWASSRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)

![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)

![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)

![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)